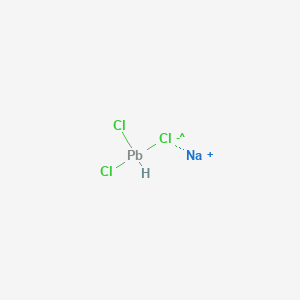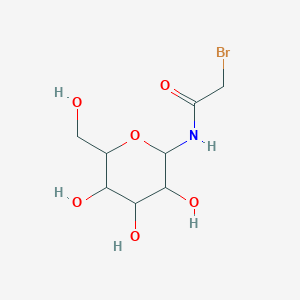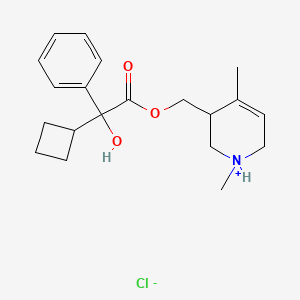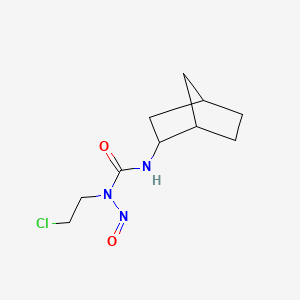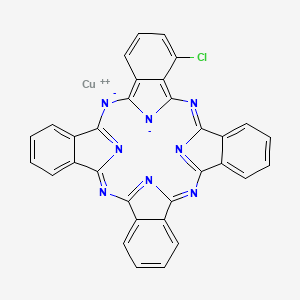
(1-Chlorophthalocyaninato)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chlorophthalocyaninato)copper is a chlorinated derivative of copper phthalocyanine, a class of compounds known for their vibrant colors and stability. These compounds are widely used in dyes, pigments, and electronic applications due to their excellent chemical and thermal stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorophthalocyaninato)copper typically involves the reaction of phthalonitrile with a copper salt in the presence of a chlorinating agent. The process can be carried out under various conditions, including high temperatures and the use of solvents such as quinoline .
Industrial Production Methods: Industrial production often involves the sublimation of the compound in a vacuum to obtain high-purity crystals. The process may also include the deposition of thin films on substrates at controlled temperatures to achieve the desired crystalline structure .
化学反应分析
Types of Reactions: (1-Chlorophthalocyaninato)copper undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced copper phthalocyanine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of copper phthalocyanine, each with unique properties and applications .
科学研究应用
(1-Chlorophthalocyaninato)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic components due to its excellent thermal and chemical stability
作用机制
The mechanism by which (1-Chlorophthalocyaninato)copper exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can generate reactive oxygen species (ROS) under specific conditions, leading to oxidative stress and cell damage. This property is particularly useful in applications like photodynamic therapy, where controlled ROS generation can target cancer cells .
相似化合物的比较
Tetra-, Octa-, and Hexadecachloro-substituted Copper Phthalocyanines: These compounds have multiple chlorine atoms substituted on the phthalocyanine ring and exhibit similar stability and reactivity.
Fluoro-substituted Copper Phthalocyanines: These compounds are used in electronic applications due to their high charge carrier mobility.
Uniqueness: (1-Chlorophthalocyaninato)copper is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its ability to form stable thin films and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
147-13-7 |
|---|---|
分子式 |
C32H15ClCuN8 |
分子量 |
610.5 g/mol |
IUPAC 名称 |
copper;23-chloro-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Cu/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32;/h1-15H;/q-2;+2 |
InChI 键 |
KBHMYGKCXJXPNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7Cl)C8=CC=CC=C85)C9=CC=CC=C94.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


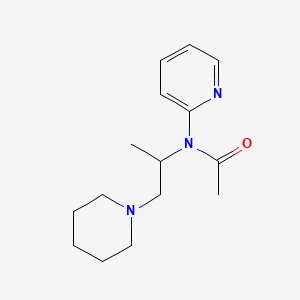

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
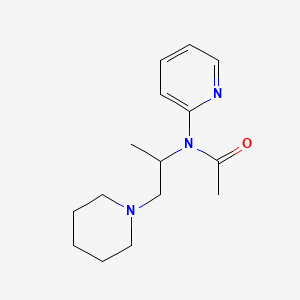
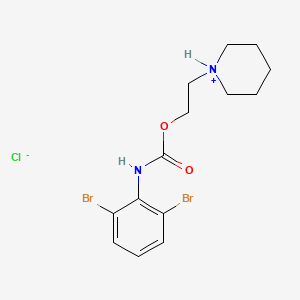
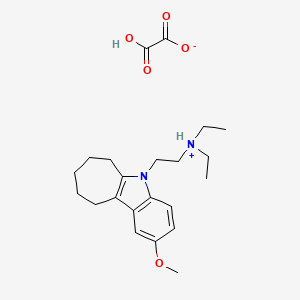
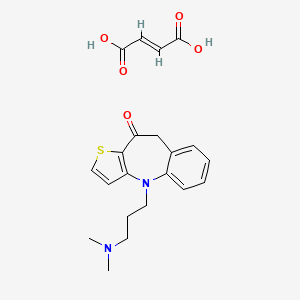
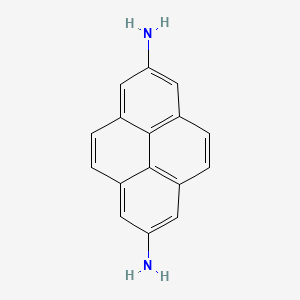
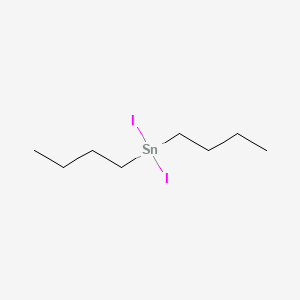
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
